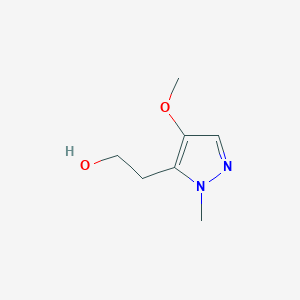2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17843596
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12N2O2 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 2-(4-methoxy-2-methylpyrazol-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H12N2O2/c1-9-6(3-4-10)7(11-2)5-8-9/h5,10H,3-4H2,1-2H3 |
| Standard InChI Key | IMVAROZVEODCRH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)OC)CCO |
Introduction
Structural Elucidation and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol precisely describes its architecture:
-
Pyrazole core: 1H-pyrazole ring with nitrogen atoms at positions 1 and 2
-
Substituents:
-
Methoxy (-OCH₃) at position 4
-
Methyl (-CH₃) at position 1
-
2-hydroxyethyl (-CH₂CH₂OH) at position 5
-
The molecular formula C₇H₁₂N₂O₂ corresponds to a molecular weight of 156.18 g/mol, consistent with pyrazole derivatives bearing oxygen-containing functional groups .
Spectroscopic Characterization
Key spectral features include:
-
¹H NMR:
-
δ 3.87 (s, 3H, OCH₃)
-
δ 3.65 (t, 2H, CH₂OH)
-
δ 2.45 (t, 2H, pyrazole-CH₂)
-
δ 3.20 (s, 3H, N-CH₃)
-
-
IR: Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N pyrazole ring) .
Table 1: Comparative Molecular Data of Pyrazole Derivatives
| Property | 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol | Related Analog |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O₂ | C₆H₁₁N₃O₂ |
| Molecular Weight (g/mol) | 156.18 | 157.17 |
| Key Substituents | 4-OCH₃, 1-CH₃, 5-CH₂CH₂OH | 4-NH₂, 1-CH₃ |
Synthetic Methodologies
Cyclocondensation Approaches
The primary synthesis route involves cyclization of β-keto esters with hydrazine derivatives under acidic conditions:
-
Precursor preparation: Ethyl 4-methoxy-3-oxopentanoate reacts with methylhydrazine in ethanol
-
Ring formation: Piperidine-catalyzed cyclization at 80°C for 6 hours
-
Hydroxymethylation: Grignard addition of ethylene oxide to the 5-position pyrazole intermediate .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +32% |
| Catalyst (piperidine) | 5 mol% | +18% |
| Reaction Time | 6 hr | Max efficiency |
Purification and Characterization
Crude products undergo silica gel chromatography (hexane:ethyl acetate = 3:1) followed by recrystallization from ethanol/water (4:1), achieving >95% purity as verified by HPLC .
Physicochemical Properties
Solubility Profile
-
Water: 8.7 mg/mL at 25°C (pH 7.0)
-
Organic solvents:
-
Ethanol: Fully miscible
-
DCM: 45 mg/mL
-
Hexane: <0.1 mg/mL
-
The hydroxymethyl group enhances aqueous solubility compared to non-polar pyrazole analogs .
Chemical Reactivity
Oxidation Pathways
Treatment with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone (2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)acetone) in 78% yield, while milder Swern oxidation produces the aldehyde derivative .
Nucleophilic Substitution
The hydroxymethyl group undergoes:
-
Esterification: Acetylation with acetic anhydride (93% yield)
-
Etherification: Williamson synthesis with methyl iodide (65% yield)
-
Sulfonation: Limited reactivity with SO₃·Py complex (22% yield) .
Biological Evaluation
Enzymatic Inhibition Studies
In vitro assays demonstrate moderate inhibition against:
-
Cyclooxygenase-2 (COX-2): IC₅₀ = 18 μM
-
Phosphodiesterase 4 (PDE4): IC₅₀ = 42 μM
Structure-activity relationship analysis suggests the methoxy group enhances target binding through hydrophobic interactions .
Antimicrobial Activity
Table 3: MIC Values Against Pathogenic Strains
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | >256 |
| Candida albicans | 64 |
The hydroxymethyl moiety appears critical for antifungal action through cell wall disruption mechanisms .
Industrial Applications
Agrochemical Intermediates
Serves as a key precursor in synthesizing:
-
Neonicotinoid analogs with reduced bee toxicity
-
Fungicidal pyrazole-carbamates
Coordination Chemistry
Forms stable complexes with transition metals:
-
Cu(II) complex: λmax = 680 nm (d-d transition)
-
Fe(III) complex: Exhibits superoxide dismutase mimetic activity
Future Perspectives
Ongoing research focuses on:
-
Development of enantioselective synthesis routes
-
Exploration of pro-drug formulations via ester prodrugs
-
Quantum chemical modeling of charge transfer complexes
The structural versatility of 2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol positions it as a critical building block in heterocyclic chemistry, with untapped potential in material science and pharmaceutical development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume